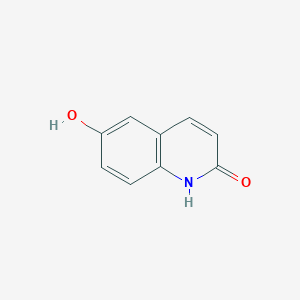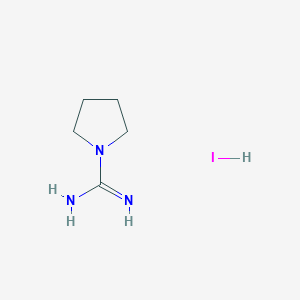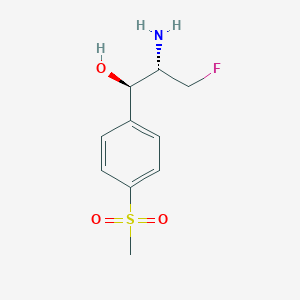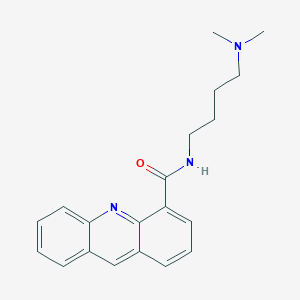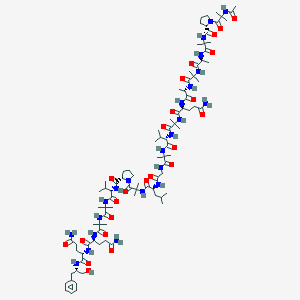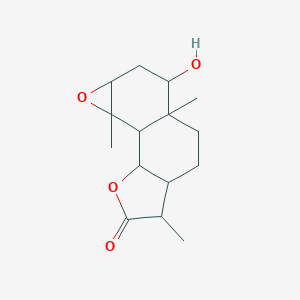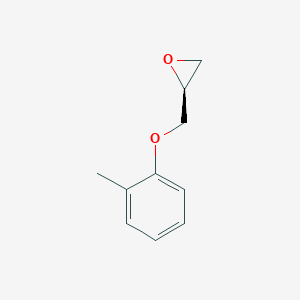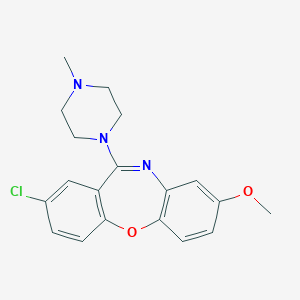![molecular formula C20H16FN5O4 B021718 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-74-8](/img/structure/B21718.png)
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as SCH 58261, is a potent and selective adenosine A2A receptor antagonist. Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes in the body, including neurotransmission, inflammation, and immune response. The adenosine A2A receptor is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. SCH 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mecanismo De Acción
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 works by blocking the adenosine A2A receptor, which is involved in several physiological processes in the body. By inhibiting the receptor, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can modulate neurotransmission, reduce inflammation, and alter immune response. The exact mechanism of action of 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways and gene expression.
Efectos Bioquímicos Y Fisiológicos
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to have several biochemical and physiological effects in the body. In the brain, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can modulate dopamine release and reduce the side effects of levodopa in Parkinson's disease. In peripheral tissues, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can reduce inflammation and alter immune response, suggesting its potential as an anti-inflammatory and immunomodulatory agent. 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has several advantages for use in lab experiments. It is a potent and selective adenosine A2A receptor antagonist, which allows for precise modulation of the receptor's activity. It is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations should be considered when designing experiments using 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261.
Direcciones Futuras
There are several future directions for research on 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261. One area of interest is its potential therapeutic applications in other diseases, such as Alzheimer's disease, multiple sclerosis, and stroke. Another area of interest is the development of more potent and selective adenosine A2A receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 and its effects on intracellular signaling pathways and gene expression.
Métodos De Síntesis
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the molecule from its constituent parts. Enzymatic synthesis, on the other hand, involves using enzymes to catalyze specific chemical reactions in the synthesis process. Both methods have been used successfully to produce 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 in high yields and purity.
Aplicaciones Científicas De Investigación
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to improve motor function and reduce the side effects of levodopa, a commonly used medication for the treatment of Parkinson's disease. In Huntington's disease, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of the disease. In cancer, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to inhibit the growth and proliferation of cancer cells, suggesting its potential as an anti-cancer agent.
Propiedades
Número CAS |
102212-74-8 |
|---|---|
Nombre del producto |
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione |
Fórmula molecular |
C20H16FN5O4 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
9-[(4-fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C20H16FN5O4/c1-4-5-13-16(27)25(10-11-6-8-12(21)9-7-11)19-22-15-14(26(19)17(13)28)18(29)24(3)20(30)23(15)2/h1,6-9,27H,5,10H2,2-3H3 |
Clave InChI |
XIKDGYHJSKJGTG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=C(C=C4)F)O)CC#C |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=C(C=C4)F)O)CC#C |
Sinónimos |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 9-[(4-fluorophenyl)methyl]-6-hydroxy-1,3-dimethyl-7-(2-propynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



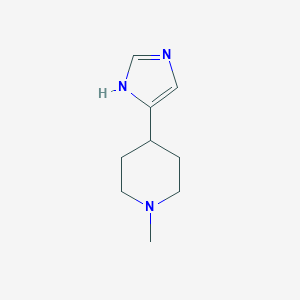
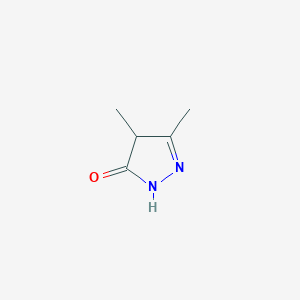
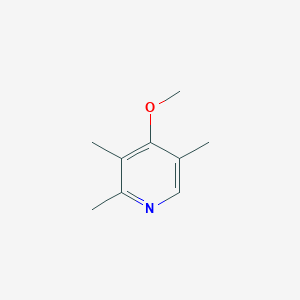
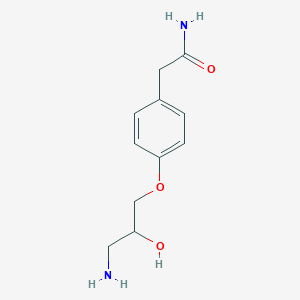
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
